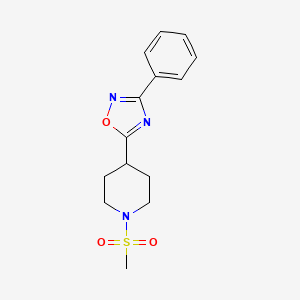
dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DIPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPY is a pyridine-based molecule that has been synthesized using different methods.
作用機序
The mechanism of action of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood. However, it has been reported that this compound can act as a chelating agent due to the presence of two carboxylic acid groups. This compound has also been reported to exhibit antibacterial and antifungal activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can inhibit the growth of certain bacteria and fungi. This compound has also been reported to exhibit antioxidant activity.
実験室実験の利点と制限
One of the advantages of using dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to act as a bridging ligand in the synthesis of MOFs and CPs. This compound can also be easily synthesized using different methods. However, one of the limitations of using this compound is its limited solubility in common solvents such as water and ethanol.
将来の方向性
There are several future directions for the research on dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the future directions is the synthesis of new compounds using this compound as a building block. Another future direction is the study of the mechanism of action of this compound. The potential application of this compound in the field of medicine and drug delivery is also an area of research that needs to be explored further. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, this compound is a pyridine-based molecule that has shown potential applications in various fields of science. It can be easily synthesized using different methods and has been used as a building block for the synthesis of various compounds. The mechanism of action and biochemical and physiological effects of this compound need to be studied further. The future directions for research on this compound include the synthesis of new compounds, the study of the mechanism of action, and the potential application in the field of medicine and drug delivery.
合成法
Several methods have been reported for the synthesis of dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the most common methods is the reaction of 3-methoxybenzaldehyde, isopropyl acetoacetate, and ammonium acetate in the presence of dimethylformamide (DMF). This reaction results in the formation of this compound as a white crystalline solid with a yield of 85%. Other methods such as microwave-assisted synthesis and sonochemical synthesis have also been reported.
科学的研究の応用
Dimethyl 1-isopropyl-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential application in various fields of science. It has been used as a building block for the synthesis of various compounds such as pyridine-based ligands and heterocyclic compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to its ability to act as a bridging ligand.
特性
IUPAC Name |
dimethyl 4-(3-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)20-10-15(18(21)24-4)17(16(11-20)19(22)25-5)13-7-6-8-14(9-13)23-3/h6-12,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNOLYUMVDWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)

![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)


![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)

